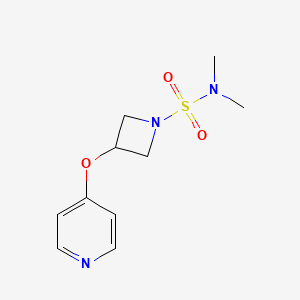![molecular formula C18H25FN2O3 B12236884 4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12236884.png)
4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a morpholine ring substituted with a piperidine-1-carbonyl group and a 3-fluoro-4-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 3-fluoro-4-methoxybenzyl chloride with morpholine to form the intermediate 4-[(3-Fluoro-4-methoxyphenyl)methyl]morpholine. This intermediate is then reacted with piperidine-1-carbonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Fluoro-4-methoxyphenyl)methyl]thiomorpholine
- 1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine
Uniqueness
Compared to similar compounds, 4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine stands out due to its specific substitution pattern and the presence of both morpholine and piperidine moieties. This unique combination of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H25FN2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[4-[(3-fluoro-4-methoxyphenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H25FN2O3/c1-23-16-6-5-14(11-15(16)19)12-20-9-10-24-17(13-20)18(22)21-7-3-2-4-8-21/h5-6,11,17H,2-4,7-10,12-13H2,1H3 |
InChI Key |
ZARNYHDLEKHHAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCOC(C2)C(=O)N3CCCCC3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Fluorophenoxy)methyl]oxolane](/img/structure/B12236810.png)
![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B12236812.png)
![4-{5-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoropyrimidine](/img/structure/B12236814.png)
![2-Tert-butyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B12236815.png)
![3-(3-Fluorophenyl)-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12236820.png)
![1-[3-(Trifluoromethoxy)benzoyl]pyrrolidine](/img/structure/B12236821.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine](/img/structure/B12236827.png)
![1-(2-chlorophenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine](/img/structure/B12236830.png)
![4-{2-Methylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine](/img/structure/B12236835.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine](/img/structure/B12236847.png)
![6-cyclopropyl-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B12236858.png)
![4-{[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B12236859.png)

![4-[4-(3-Methylpyridin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12236879.png)
